molecular formula C8H5ClN2O B8509673 3-(3-Chloropyridin-4-yl)-3-oxopropanenitrile

3-(3-Chloropyridin-4-yl)-3-oxopropanenitrile

Cat. No.: B8509673
M. Wt: 180.59 g/mol
InChI Key: AYUWRSKMCBOMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloropyridin-4-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

3-(3-chloropyridin-4-yl)-3-oxopropanenitrile

InChI

InChI=1S/C8H5ClN2O/c9-7-5-11-4-2-6(7)8(12)1-3-10/h2,4-5H,1H2

InChI Key

AYUWRSKMCBOMRA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)CC#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2.5 M hexane solution of BuLi (16.79 mL, 42.0 mmol) was added dropwise to a solution of diisopropylamine (6.23 mL, 43.7 mmol) in THF (150 mL) at −78° C. The mixture was stirred at 0° C. for 15 min and cooled to −78° C. Acetonitrile (2.192 mL, 42.0 mmol) was added dropwise. The solution gradually turned to milky white. After 1 h at −78° C., methyl 3-chloroisonicotinate (3.00 g, 17.48 mmol) in THF (10 mL) was added dropwise. The flask was rinsed with THF (2 mL) and added. After 1 h at −78° C., the mixture was quenched with brine (200 mL) and acidified to pH˜1. THF was evaporated in vacuo. The aqueous residue was extracted with EtOAc (3×100 mL). The combined extracts were washed with brine (50 mL), dried (MgSO4) and concentrated to give impure 3-(3-chloropyridin-4-yl)-3-oxopropanenitrile as a tan solid (3.12 g, 81% pure, 80% yield). MS (ES+) m/z: 181 (M+H); LC retention time: 1.90 min (analytical HPLC Method A).
Quantity
2.192 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
16.79 mL
Type
reactant
Reaction Step Three
Quantity
6.23 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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